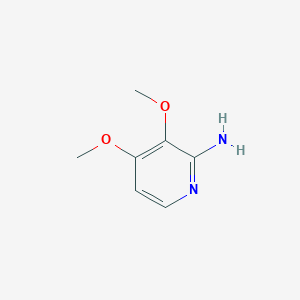
3-(Methoxymethyl)-3-azetidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)azetidine-3-carbonitrile: is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol It is characterized by the presence of an azetidine ring, a nitrile group, and a methoxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with methoxymethylating agents and cyanide sources.
Industrial Production Methods: Industrial production of 3-(methoxymethyl)azetidine-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Methoxymethyl)azetidine-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
- Reduced products including primary amines.
- Substituted products where the methoxymethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(Methoxymethyl)azetidine-3-carbonitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, agrochemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of 3-(methoxymethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The azetidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
3-(Methoxymethyl)azetidine: Lacks the nitrile group, affecting its reactivity and applications.
Azetidine-3-carbonitrile:
Uniqueness: This combination of functional groups makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-(methoxymethyl)azetidine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-9-5-6(2-7)3-8-4-6/h8H,3-5H2,1H3 |
Clé InChI |
ABCJMTIVLFXYSE-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CNC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)


![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)


![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)

